Steric-Electronic Parameterization: IMes Occupies a Unique Region of Ligand Space Distinct from IPr and SIMes
IMes possesses a percent buried volume (%Vbur) of 37.9% and a Tolman electronic parameter (TEP) of 2051 cm⁻¹ as determined from [Ir(NHC)(CO)₂Cl] complexes. In contrast, IPr has a significantly larger %Vbur of 47.6% (approximately 10 percentage points higher) while retaining near-identical electron-donating strength (TEP = 2052 cm⁻¹) [1]. This means IMes provides substantially less steric encumbrance around the metal center without altering electronic donation, a combination that is not replicated by any single comparator. SIMes, the saturated-backbone analogue, has a %Vbur of approximately 36–38% but its TEP and catalytic behavior differ due to backbone saturation effects [2]. An independent study using Ni(CO)₃(NHC) complexes reported IMes TEP = 2050.7 cm⁻¹ and %Vbur = 33.8%, while IPr gave TEP = 2051.5 cm⁻¹ and %Vbur = 36.9%, confirming the consistent steric-electronic differentiation between these ligands across measurement platforms [3].
| Evidence Dimension | Steric parameter (% buried volume) and electronic parameter (TEP) |
|---|---|
| Target Compound Data | IMes: %Vbur = 37.9% (Cu complex), 33.8% (Ni complex); TEP = 2051 cm⁻¹ (Ir complex), 2050.7 cm⁻¹ (Ni complex) |
| Comparator Or Baseline | IPr: %Vbur = 47.6% (Cu complex), 36.9% (Ni complex); TEP = 2052 cm⁻¹ (Ir complex), 2051.5 cm⁻¹ (Ni complex); SIMes: %Vbur ≈ 36–38%; TEP similar to IMes but with saturated backbone |
| Quantified Difference | Δ%Vbur (IMes vs IPr) ≈ 10 percentage points; ΔTEP ≤ 1 cm⁻¹ (electronically equivalent within measurement error) |
| Conditions | [Ir(NHC)(CO)₂Cl] and [Cu(NHC)Cl] complexes for %Vbur/TEP; [Ni(CO)₃(NHC)] complexes for alternative TEP determination |
Why This Matters
This ligand pair is electronically matched but sterically differentiated, enabling researchers to tune steric effects independently of electronics—a capability critical for optimizing catalytic selectivity that cannot be achieved by substituting IMes with IPr, SIPr, or SIMes.
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- [2] Urbina-Blanco, C. A.; Leitgeb, A.; Slugovc, C.; Bantreil, X.; Nolan, S. P. Backbone tuning in indenylidene–ruthenium complexes bearing an unsaturated N-heterocyclic carbene. Beilstein J. Org. Chem. 2010, 6, 1120–1126. DOI: 10.3762/bjoc.6.128 View Source
- [3] Dorta, R.; Stevens, E. D.; Scott, N. M.; Costabile, C.; Cavallo, L.; Hoff, C. D.; Nolan, S. P. Steric and Electronic Properties of N-Heterocyclic Carbenes (NHC): A Detailed Study on Their Interaction with Ni(CO)₄. J. Am. Chem. Soc. 2005, 127, 2485–2495. Table 4, TEP and %Vbur values for selected NHCs. DOI: 10.1021/ja0438821 View Source
